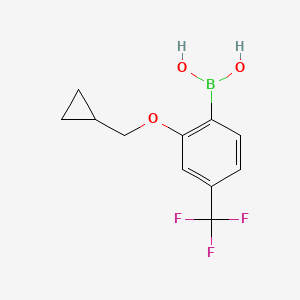

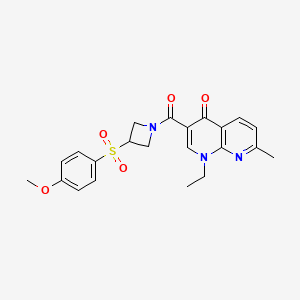

2-(Cyclopropylmethoxy)-4-trifluoromethylphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

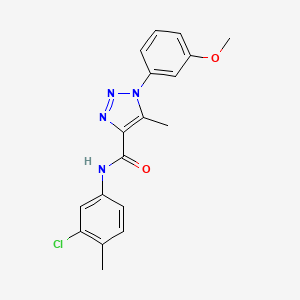

2-(Cyclopropylmethoxy)-4-trifluoromethylphenylboronic acid, commonly known as CP-690,550, is a potent and selective inhibitor of Janus kinases (JAKs), a family of intracellular enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Applications De Recherche Scientifique

Catalysis and Organic Synthesis

Catalyzed Dehydrative Condensation

This compound, as part of the bis(trifluoromethyl)phenylboronic acid family, has been utilized in catalyzed dehydrative amidation between carboxylic acids and amines. It is particularly effective in the synthesis of α-dipeptides (Wang, Lu, & Ishihara, 2018).

Palladium-Catalyzed Coupling Reactions

Its structural analogs have been employed in palladium-catalyzed cross-coupling reactions to synthesize liquid crystal materials, contributing to the field of materials chemistry (Hird, Toyne, & Gray, 1994).

Medicinal Chemistry

Cytotoxicity Studies

Derivatives of cyclopropylboronic acids have demonstrated moderate cytotoxicity against human epithelial mammary cells, indicating potential applications in cancer research (Naumov et al., 2007).

Anticancer Activity

Similarly, compounds containing cyclopropylboronic acid derivatives have been synthesized and evaluated for their anticancer activity against various cell lines, highlighting their significance in developing new cancer therapies (De et al., 2010).

Supramolecular Chemistry

- Supramolecular Assemblies: Boronic acids, including phenylboronic and 4-methoxyphenylboronic acids, have been used in the design and synthesis of supramolecular assemblies, showcasing their potential in creating novel materials (Pedireddi & Seethalekshmi, 2004).

Bioconjugate Chemistry

- Modification of DNA: Phenylboronic acid, a relative of 2-(Cyclopropylmethoxy)-4-trifluoromethylphenylboronic acid, has been used in the postsynthetic modification of oligonucleotides, demonstrating the versatility of boronic acids in bioconjugate chemistry (Steinmeyer & Wagenknecht, 2018).

Mécanisme D'action

Target of Action

Boronic acids are known to be used in suzuki–miyaura cross-coupling reactions , which are widely applied in carbon–carbon bond-forming reactions .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, boronic acids are known to participate in transmetalation , a process where an organometallic compound transfers a ligand to a metal complex .

Biochemical Pathways

Boronic acids are known to participate in the suzuki–miyaura cross-coupling reaction , which is a type of chemical reaction where a carbon–carbon bond is formed .

Result of Action

Boronic acids are known to participate in carbon–carbon bond-forming reactions , which could potentially lead to the synthesis of various organic compounds.

Action Environment

Environmental factors are known to affect the biosynthesis of secondary metabolites in plants , which could potentially influence the action of boronic acids.

Analyse Biochimique

Biochemical Properties

The exact biochemical properties of 2-(Cyclopropylmethoxy)-4-trifluoromethylphenylboronic acid are not well-studied. Boronic acids are known to interact with various biomolecules. They can form reversible covalent complexes with diols, a functional group present in many biological molecules such as sugars and certain amino acids . This property allows boronic acids to participate in various biochemical reactions.

Cellular Effects

The specific cellular effects of this compound are currently unknown due to the lack of direct research on this compound. Boronic acids have been studied for their potential effects on cell function. For instance, some boronic acids can inhibit proteasomes, protein complexes that degrade unneeded or damaged proteins within cells .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined due to the lack of specific studies on this compound. Boronic acids are known to form reversible covalent bonds with molecules that contain 1,2- or 1,3-diol functional groups . This allows them to interact with a variety of biomolecules and potentially influence their activity.

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and resistant to degradation, suggesting that this compound may also exhibit long-term stability .

Metabolic Pathways

Boronic acids can interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Boronic acids are known to form complexes with various biomolecules, which could potentially influence their localization or accumulation .

Subcellular Localization

The ability of boronic acids to form complexes with various biomolecules suggests that they could potentially be localized to specific compartments or organelles depending on the nature of these interactions .

Propriétés

IUPAC Name |

[2-(cyclopropylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BF3O3/c13-11(14,15)8-3-4-9(12(16)17)10(5-8)18-6-7-1-2-7/h3-5,7,16-17H,1-2,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSCZAFUDFPWNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(F)(F)F)OCC2CC2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BF3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2438697.png)

![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B2438700.png)

![N-(2-(dimethylamino)ethyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)-1H-indole-3-carboxamide hydrochloride](/img/structure/B2438710.png)

![N-[(2-chlorophenyl)methyl]-4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide](/img/structure/B2438711.png)

![N-(4-bromophenyl)-2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2438712.png)

![1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(2-fluorobenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2438714.png)